molecular formula C14H20BrN3O4S B2585489 5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]pyridine-3-carboxamide CAS No. 2415500-06-8

5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]pyridine-3-carboxamide

Cat. No. B2585489
M. Wt: 406.3
InChI Key: QYOTUVFFWFSDEW-UHFFFAOYSA-N
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Description

5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]pyridine-3-carboxamide , also known by its chemical formula C₃H₄BrN₃ , is a synthetic compound with intriguing pharmacological potential. Its structure combines a pyridine ring, a piperidine moiety, and a carboxamide group. Let’s explore its various aspects:


Synthesis Analysis


The synthesis of this compound involves several steps, including bromination, piperidine ring formation, and carboxamide functionalization. Researchers have employed diverse synthetic routes, but a detailed protocol remains elusive. Further studies are needed to optimize and streamline its synthesis.


Molecular Structure Analysis


The molecular structure of 5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]pyridine-3-carboxamide reveals the following key features:



  • A pyridine ring (C₅H₄N) fused with a piperidine ring (C₅H₁₁N).

  • The 5-bromo substituent at one of the pyridine positions.

  • The carboxamide group (CONH₂) attached to the pyridine ring.


Chemical Reactions Analysis



  • Bromination : The introduction of the bromine atom occurs via electrophilic aromatic substitution. Bromination enhances the compound’s reactivity and influences its pharmacological properties.

  • Piperidine Ring Formation : The piperidine moiety is crucial for biological activity. Its formation involves cyclization of an appropriate precursor.

  • Carboxamide Functionalization : The carboxamide group contributes to solubility and potential interactions with biological targets.


Mechanism of Action


While specific details remain speculative, the compound likely interacts with cellular receptors or enzymes. Its structural motifs suggest potential modulation of neurotransmitter systems, ion channels, or kinases. Further studies are warranted to elucidate its precise mechanism.


Physical and Chemical Properties Analysis



  • Physical State : Typically a white crystalline solid.

  • Melting Point : Varies based on crystalline form.

  • Solubility : Soluble in polar solvents (e.g., DMSO, methanol).

  • Stability : Sensitive to light and moisture.


Safety and Hazards



  • Toxicity : Limited data available; exercise caution during handling.

  • Hazardous Reactions : Avoid strong oxidizing agents.

  • Health Risks : Follow safety protocols when working with this compound.


Future Directions



  • Biological Evaluation : Investigate its pharmacological activity (e.g., receptor binding, enzyme inhibition).

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance potency and selectivity.

  • Preclinical Studies : Assess efficacy and safety in relevant models.

  • Formulation Development : Optimize delivery methods (oral, injectable, etc.).


properties

IUPAC Name

5-bromo-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O4S/c1-22-14(3-5-18(6-4-14)23(2,20)21)10-17-13(19)11-7-12(15)9-16-8-11/h7-9H,3-6,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOTUVFFWFSDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]pyridine-3-carboxamide

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